Benzofuran, octahydro-, cis-
Overview
Description
Benzofuran, octahydro-, cis-: is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is a stereoisomer of benzofuran, characterized by the presence of a cis-configuration in its octahydro form. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including benzofuran, octahydro-, cis-, often involves innovative and catalytic strategies. One common method is the free radical cyclization cascade , which is an excellent approach for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling , which offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems .
Industrial Production Methods: Industrial production of benzofuran derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: Benzofuran, octahydro-, cis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: These can vary widely depending on the specific substitution reaction, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzofuran, octahydro-, cis- may yield various oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Benzofuran derivatives, including benzofuran, octahydro-, cis-, have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzofuran, octahydro-, cis- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in various physiological processes . The exact mechanism of action for benzofuran, octahydro-, cis- may vary depending on its specific structure and the biological system in which it is studied.
Comparison with Similar Compounds
Benzofuran: The parent compound, characterized by a fused benzene and furan ring.
Benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the furan ring.
Dibenzofuran: A compound with two benzene rings fused to a furan ring.
Uniqueness: Benzofuran, octahydro-, cis- is unique due to its specific stereochemistry and the presence of an octahydro configuration. This configuration can influence its chemical reactivity and biological activity, making it distinct from other benzofuran derivatives.
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8-7(3-1)5-6-9-8/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZWAKVIOXCEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906953 | |
Record name | Octahydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10198-29-5, 27345-70-6 | |
Record name | Benzofuran, octahydro-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-7-Oxabicyclo(4.3.0)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027345706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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